![molecular formula C15H17N3OS B2870386 2-(methylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034333-89-4](/img/structure/B2870386.png)
2-(methylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide
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Overview
Description
The compound “2-(methylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide” is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . It has been studied for its potential as a core protein allosteric modulator (CpAM) for the inhibition of Hepatitis B Virus (HBV) .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused steroidal compounds was based on [8π+2π] cycloaddition reactions of diazafulvenium methides with different steroidal scaffolds .Scientific Research Applications
Medicinal Chemistry: Antimicrobial Applications
This compound has been identified as having potential antimicrobial properties. Research suggests that derivatives of thiazolopyridines, which share a similar structural motif, exhibit significant antimicrobial activity . This could be explored further for the development of new antibiotics, especially in the face of rising antibiotic resistance.
Cancer Research: Apoptotic Properties
In the field of oncology, studies have indicated that certain thiazolopyridines can induce apoptosis in cancer cells . This compound’s structural similarity to these molecules makes it a candidate for further research into cancer therapies, particularly in targeting specific pathways that lead to programmed cell death in malignant cells.
Pharmaceutical Drug Design: DNA Gyrase Inhibition
Some thiazolopyridines have been found to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria . This compound could be investigated for its potential role in the design of new drugs that target this enzyme, thereby halting bacterial growth and infection.
Virology: SARS-CoV-2 Glycoprotein Inhibition
Recent studies have shown that certain compounds within this class can act as inhibitors of the SARS-CoV-2 glycoprotein . Given the ongoing impact of COVID-19 and related coronaviruses, this compound’s application in antiviral drug development is of high interest.
Material Science: Functional Organic Materials
Thiazolopyridines have been recognized for their value as functional organic materials due to their chemical properties . The compound could be utilized in the development of new materials with specific electronic or photonic properties.
Computational Chemistry: High Throughput Screening
The compound’s potential biological activities make it a suitable candidate for high throughput screening in computational chemistry. Researchers can use computational models to predict its interactions with various biological targets, streamlining the drug discovery process .
Bioorganic Chemistry: Virtual Screening
Virtual screening methods could be applied to this compound to identify potential interactions with biological molecules. This approach can significantly reduce the time and cost associated with experimental screening, accelerating the pace of research in bioorganic chemistry .
Organic Synthesis: Cascade Reactions
The compound’s structure lends itself to being a participant in cascade reactions, which are valuable in organic synthesis for constructing complex molecules. It could be used as a starting material or intermediate in the synthesis of diverse organic compounds .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-methylsulfanyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-20-14-5-3-2-4-13(14)15(19)17-11-7-9-18-12(10-11)6-8-16-18/h2-6,8,11H,7,9-10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUGXIBKULMIPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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